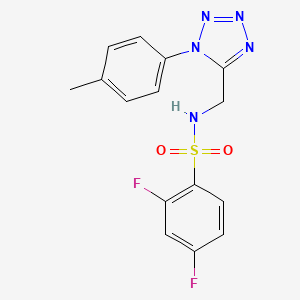
2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is an organic compound with diverse applications in both scientific research and industry. This compound has garnered attention due to its unique structural properties, which make it valuable in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves a series of reactions starting from commercially available precursors. The primary steps include:
Formation of the Tetrazole Moiety: This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Sulfonamide Formation: Reaction of the tetrazole intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group.
Purification: The final compound is purified using methods such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production may involve more streamlined and cost-effective routes, often utilizing continuous flow processes and optimized reaction conditions to enhance yield and efficiency. Factors such as solvent choice, temperature control, and catalyst use are critical in scaling up the synthesis for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminium hydride, hydrogenation over palladium on carbon.
Substitution Conditions: Halogenated solvents, catalysts like Lewis acids.
Major Products Formed
From Oxidation: Sulfoxides, sulfones.
From Reduction: Amines.
From Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is pivotal in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential in enzyme inhibition and binding studies.
Medicine: Explored for its therapeutic properties, possibly in anti-inflammatory or anti-cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action typically involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, often through its sulfonamide or tetrazole groups.
Pathways Involved: It may inhibit certain biological pathways by binding to active sites or altering protein configurations, thereby exerting its effects.
Comparación Con Compuestos Similares
Compared to other sulfonamides or tetrazoles:
Uniqueness: The presence of both sulfonamide and tetrazole moieties, along with the difluoro and p-tolyl groups, imparts unique reactivity and biological activity.
Similar Compounds: Other compounds in the same class include 2,4-difluorobenzenesulfonamide and p-tolyl tetrazole derivatives, each with distinct yet related properties.
2,4-difluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a versatile compound with significant potential across various scientific disciplines. Its synthesis, reactivity, and applications make it an intriguing subject for further research and development.
Propiedades
IUPAC Name |
2,4-difluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2S/c1-10-2-5-12(6-3-10)22-15(19-20-21-22)9-18-25(23,24)14-7-4-11(16)8-13(14)17/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOUMUIUNVIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)
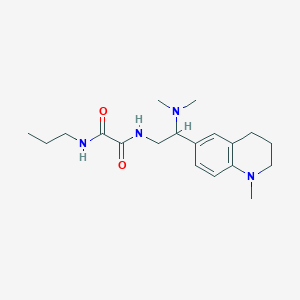
![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2992594.png)
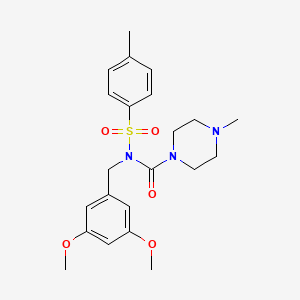
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)
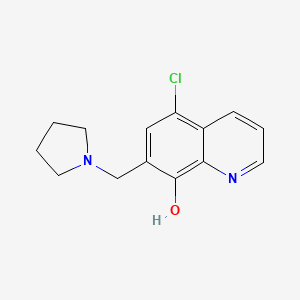
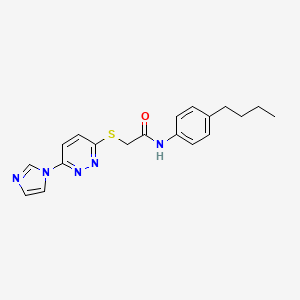
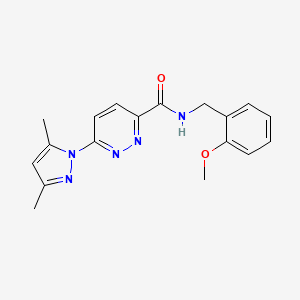
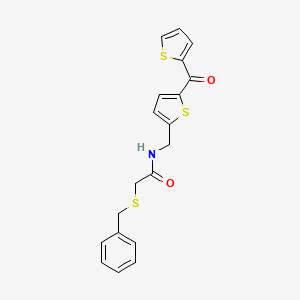
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2992606.png)
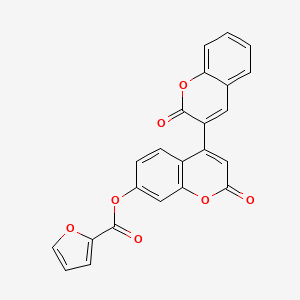
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)
